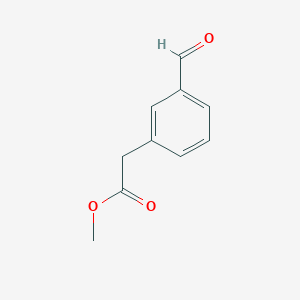

Methyl 2-(3-formylphenyl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(3-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBFLSGFOHPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142327-44-4 | |

| Record name | methyl 2-(3-formylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for Methyl 2 3 Formylphenyl Acetate

Established Synthetic Pathways to Methyl 2-(3-formylphenyl)acetate

The construction of this compound relies on established organic chemistry transformations. The key challenge lies in the selective manipulation of functional groups to introduce the formyl and methyl acetate (B1210297) moieties onto the benzene (B151609) ring in the desired meta-position.

Oxidation Strategies for Precursor Carbinols or Methyl Groups

A common and effective approach to introduce the aldehyde functionality is through the oxidation of a precursor alcohol (carbinol) or a methyl group attached to the aromatic ring.

Historically, chromium-based reagents were widely used for the oxidation of benzylic alcohols and methyl groups to aldehydes. However, due to the toxicity and environmental concerns associated with chromium, greener and more selective modern alternatives are now preferred. While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in the provided results, the general principles of these reactions are well-established in organic synthesis.

The Kornblum oxidation offers a valuable method for converting alkyl halides into aldehydes. synarchive.comwikipedia.org This reaction typically involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base. synarchive.com The process begins with the displacement of a halide (often a bromide) by DMSO to form an alkoxysulfonium salt. Subsequent elimination, facilitated by a base like triethylamine (B128534), yields the desired aldehyde. wikipedia.org

Recent advancements have focused on accelerating this reaction. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields for the synthesis of various aromatic aldehydes from their corresponding bromides. tandfonline.comtandfonline.comresearchgate.net This modified approach involves mixing the aryl bromide with DMSO and a base such as potassium bicarbonate to form a paste, which is then irradiated. tandfonline.comresearchgate.net While the direct application to a precursor of this compound isn't explicitly documented, this technique represents a potent strategy for the conversion of a suitable halomethylphenylacetate derivative.

Table 1: Key Features of Kornblum Oxidation

| Feature | Description |

| Reactant | Primary alkyl halide or tosylate wikipedia.org |

| Oxidant | Dimethyl sulfoxide (DMSO) synarchive.com |

| Base | Typically a non-nucleophilic base like triethylamine wikipedia.org |

| Intermediate | Alkoxysulfonium salt wikipedia.org |

| Modifications | Microwave-assisted synthesis for faster reactions tandfonline.comresearchgate.net |

N-Methylmorpholine N-oxide (NMO) is a versatile and mild oxidizing agent, often used as a co-oxidant in transition metal-catalyzed reactions. organic-chemistry.orgatamankimya.com It is particularly effective in oxidizing activated primary halides to aldehydes at room temperature in good yields. tandfonline.comtandfonline.comsemanticscholar.org The reaction is typically carried out in a solvent like acetonitrile (B52724). tandfonline.com NMO can also be used in conjunction with catalysts like tetrapropylammonium (B79313) perruthenate (TPAP) for the oxidation of primary alcohols to aldehydes. organic-chemistry.org In this system, NMO regenerates the active catalytic species. The presence of molecular sieves is often beneficial to remove water produced during the reaction, which can otherwise lead to over-oxidation to the carboxylic acid. organic-chemistry.org

Table 2: NMO-Mediated Oxidation

| Reagent System | Substrate | Product | Conditions |

| NMO | Activated primary halides | Aldehydes | Acetonitrile, room temperature tandfonline.comtandfonline.com |

| NMO/TPAP | Primary alcohols | Aldehydes | Molecular sieves organic-chemistry.org |

Functional Group Interconversion on Aromatic Precursors

Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduslideshare.netslideshare.net In the context of synthesizing this compound, a plausible route involves starting with a precursor that already contains a suitable functional group at the 3-position, which can then be converted to a formyl group. For example, a carboxylic acid or its derivative could be reduced to an aldehyde. The interconversion of carboxylic acid derivatives, such as the conversion of an acyl chloride to an ester, is a fundamental transformation in organic synthesis. libretexts.orgsinica.edu.tw

Esterification Reactions in Target Molecule Construction

The final step in many synthetic routes to this compound is the esterification of 3-formylphenylacetic acid with methanol (B129727). This is a classic Fischer esterification, typically carried out under acidic conditions. masterorganicchemistry.comoperachem.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.comoperachem.com Alternatively, coupling agents can be employed to facilitate the esterification under milder conditions. organic-chemistry.org

Table 3: Common Methods for Esterification

| Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol or removal of water. masterorganicchemistry.comoperachem.com |

| SN2 Reaction | Carboxylate salt, primary alkyl halide | Good for simple primary alcohols to avoid elimination side reactions. operachem.com |

| Using Coupling Agents | Carboxylic acid, alcohol, coupling agent (e.g., TBTU, EDCI) | Milder conditions, suitable for a wider range of substrates. organic-chemistry.org |

Development of Novel and Sustainable Synthetic Approaches

The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a primary focus of modern chemistry. This section details the application of green chemistry principles, catalytic methodologies, and advanced synthesis techniques to the production of this compound.

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles is crucial for developing sustainable industrial processes, particularly in the pharmaceutical sector. unibo.it The goal is to minimize or eliminate hazardous substances and reduce waste. unibo.it In the context of synthesizing this compound, this involves optimizing reaction conditions and utilizing greener solvents and reagents. unibo.it

One of the key strategies is the use of less hazardous chemical syntheses. For instance, moving away from traditional methods that may use toxic reagents or produce significant waste streams is a priority. The development of continuous-flow processes is a significant step in this direction, as it allows for better control over reaction parameters and can lead to higher yields and purity, thus reducing the need for extensive purification steps. rsc.org

The following table summarizes key green chemistry metrics that are considered in the optimization of synthetic routes:

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Higher atom economy means less waste is generated. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced. | A lower PMI signifies a more sustainable and efficient process. |

By focusing on these metrics, chemists can design synthetic routes for this compound that are not only efficient but also environmentally responsible.

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency of chemical syntheses. The use of catalysts can lead to milder reaction conditions, higher yields, and greater selectivity, all of which contribute to a more sustainable process.

Several catalytic methods can be employed for the synthesis of this compound. One common approach is the esterification of 3-formylphenylacetic acid with methanol, which is typically catalyzed by an acid such as sulfuric acid. Another advanced method involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which can be used to introduce the formyl group after the esterification step.

The choice of catalyst can significantly impact the reaction's efficiency. For example, in the carbonylation of benzyl (B1604629) alcohols to produce alkylaryl acetates, a binary system of Pd(OAc)2/DPPF has been shown to be highly effective. unive.it Research into novel catalytic systems, including the use of more abundant and less toxic metals, is an ongoing effort to improve the sustainability of these processes. google.com

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted synthesis and flow chemistry are two advanced technologies that offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and shorter reaction times. In the synthesis of methyl acetate, for example, microwave-assisted esterification has been shown to be more effective and efficient than conventional heating methods. uctm.edu This technique allows for rapid heating of the reaction mixture, which can enhance reaction rates and improve product yields. uctm.edu The optimal conditions for microwave-assisted synthesis of methyl acetate were found to be a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes, resulting in a 98.76% conversion to methyl acetate. uctm.edu

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch, offers several benefits, including enhanced safety, better process control, and scalability. nih.gov For the synthesis of compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a continuous, one-pot flow method has been developed that is atom-economical, highly selective, and environmentally benign. rsc.org This approach avoids the need for chromatography and isolation of intermediates, leading to higher yields in a safer manner. rsc.org The application of flow chemistry to the synthesis of this compound holds promise for developing more efficient and sustainable manufacturing processes. rsc.orgnih.gov

Derivatization Strategies from Related Precursors

The synthesis of this compound can also be achieved through the derivatization of related precursor molecules. This section focuses on the synthesis from bromomethyl-substituted phenylacetates.

Synthesis from Bromomethyl-substituted Phenylacetates

One potential route to this compound involves the oxidation of a bromomethyl-substituted precursor. For example, the synthesis of 2-(4-formylphenyl)acetic acid has been achieved by heating [4-(bromomethyl)phenyl]acetic acid with cupric nitrate (B79036) trihydrate in water. A similar strategy could be adapted for the synthesis of the 3-formyl isomer.

The general reaction scheme would involve the following steps:

Starting Material: Methyl 2-(3-(bromomethyl)phenyl)acetate

Oxidation: Conversion of the bromomethyl group to a formyl group.

This approach offers an alternative pathway to the target compound, and the specific reaction conditions would need to be optimized to achieve high yields and purity.

Chemical Reactivity and Transformation Pathways of Methyl 2 3 Formylphenyl Acetate

Reactions Involving the Formyl Group

The aldehyde functional group is the more reactive site in methyl 2-(3-formylphenyl)acetate, participating in a wide array of chemical reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to addition and condensation products.

The reaction of this compound with primary amines yields imines, also known as Schiff bases. operachem.com This condensation reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. operachem.com

These imine intermediates are pivotal in the synthesis of heterocyclic compounds, particularly isoquinolines. For instance, in the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde, like this compound, to form an iminium ion which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. wikipedia.orgjk-sci.com This reaction is a powerful tool for constructing the core structure of many alkaloids and pharmacologically active molecules. wikipedia.orgnih.gov The reaction is often facilitated by an acid catalyst and can be influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.orgjk-sci.com

Similarly, the Bischler-Napieralski synthesis offers another route to isoquinoline (B145761) derivatives, involving the cyclization of a β-phenylethylamide. quimicaorganica.org While this method typically starts from an amide, the strategic transformation of the formyl group of this compound can provide the necessary precursors for such cyclizations.

The following table summarizes key aspects of imine formation and subsequent cyclization reactions.

| Reaction Type | Reactants | Key Intermediates | Products |

|---|---|---|---|

| Imine Formation | This compound, Primary Amine | Schiff Base | N-Substituted Imine |

| Pictet-Spengler | This compound, β-Arylethylamine | Iminium Ion | Tetrahydroisoquinoline |

The formyl group of this compound can participate in aldol-type reactions, where it acts as the electrophile for an enolate nucleophile. masterorganicchemistry.com This reaction leads to the formation of a new carbon-carbon bond and a β-hydroxy aldehyde or ketone. Subsequent dehydration can yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Crossed aldol (B89426) condensations, where this compound reacts with a different carbonyl compound, are also possible. To achieve selectivity in such reactions, one of the carbonyl partners is often chosen to be non-enolizable. masterorganicchemistry.com

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the formyl group to a carboxylic acid, yielding 3-(methoxycarbonylmethyl)benzoic acid.

Reduction: The formyl group is susceptible to reduction by various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that reduces the aldehyde to a primary alcohol, forming methyl 2-(3-(hydroxymethyl)phenyl)acetate. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the aldehyde and the ester group.

The table below outlines the oxidation and reduction products of the aldehyde moiety.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) | 3-(Methoxycarbonylmethyl)benzoic acid |

Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). berkeley.eduorganic-chemistry.org The reaction of this compound with a Wittig reagent, such as methyl (triphenylphosphoranylidene)acetate, would yield an alkene. berkeley.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.org The HWE reaction of this compound with a phosphonate reagent like methyl 2-(dimethoxyphosphoryl)acetate would produce the corresponding α,β-unsaturated ester. wikipedia.org

This table summarizes the key features of these olefination reactions.

| Reaction | Reagent Type | Key Intermediate | Product | Stereoselectivity |

|---|---|---|---|---|

| Wittig | Phosphorus Ylide | Oxaphosphetane | Alkene | Depends on ylide stability |

Reactions at the Ester Moiety

The methyl ester group of this compound is less reactive than the formyl group but can undergo several important transformations.

The most common reaction of the ester group is hydrolysis , which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, (3-formylphenyl)acetic acid. Basic hydrolysis, or saponification, is typically achieved using a strong base like sodium hydroxide (B78521), followed by acidification.

The ester can also undergo transesterification , where the methoxy (B1213986) group is replaced by a different alkoxy group by reacting the ester with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org

Furthermore, the ester can react with amines to form amides. This amidation reaction is often slower than hydrolysis and may require heating or the use of a catalyst.

The following table details the primary reactions of the ester moiety.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, then H+ | (3-Formylphenyl)acetic acid |

| Transesterification | R'OH, Acid or Base Catalyst | R' 2-(3-formylphenyl)acetate |

Hydrolysis Kinetics and Mechanistic Studies

The hydrolysis of the ester functional group in this compound to its corresponding carboxylic acid is a fundamental transformation. The kinetics and mechanism of this reaction are influenced by several factors, including the participation of the neighboring formyl group, pH, and the solvent system employed.

Neighboring Group Participation Phenomena in Ester Hydrolysis

The hydrolysis of esters can be significantly influenced by the presence of neighboring functional groups, a phenomenon known as anchimeric assistance. In the case of this compound, the formyl group at the meta-position is not ideally positioned for direct intramolecular catalysis, which typically requires the formation of a stable five or six-membered ring intermediate. However, studies on analogous compounds, such as methyl benzoates with ortho-acyl substituents, have demonstrated that neighboring carbonyl groups can participate in the hydrolysis mechanism. This participation can lead to an increased reaction rate compared to esters lacking such a group.

Influence of pH and Solvent on Reaction Rates

The rate of ester hydrolysis is highly dependent on pH. The reaction can be catalyzed by both acid and base. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.

Solvent choice is also critical. The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems. The polarity of the solvent can influence the stability of the transition state and thus affect the reaction rate. For a compound like this compound, selecting a solvent system that ensures solubility while facilitating the desired hydrolysis pathway is essential for optimizing reaction conditions.

Transesterification Processes

Transesterification is a process where the ester group of this compound is exchanged with a different alcohol, leading to the formation of a new ester. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. Biocatalysts, such as lipases, have also been employed for efficient and environmentally friendly transesterification of related phenylacetate (B1230308) esters. bohrium.com The reaction is reversible, and often, an excess of the new alcohol is used to drive the equilibrium towards the desired product. google.com The choice of alcohol and catalyst allows for the synthesis of a diverse library of 2-(3-formylphenyl)acetate esters. researchgate.netorganic-chemistry.org

Table 1: Examples of Transesterification Reactions

| Starting Ester | Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Ethanol | Acid/Base | Ethyl 2-(3-formylphenyl)acetate |

| This compound | Isopropanol | Acid/Base | Isopropyl 2-(3-formylphenyl)acetate |

Amidations and Hydrazinolysis

The ester moiety of this compound can undergo nucleophilic acyl substitution with amines and hydrazine (B178648) to yield the corresponding amides and hydrazides, respectively.

Amidation involves the reaction of the ester with a primary or secondary amine, often requiring heat or catalysis to proceed at a reasonable rate. This reaction provides a direct route to a wide range of N-substituted 2-(3-formylphenyl)acetamides, which are valuable precursors in medicinal chemistry. Lewis acids can be effective catalysts for such amidation reactions. nih.gov

Hydrazinolysis is the reaction of the ester with hydrazine hydrate. This process converts the methyl ester into 2-(3-formylphenyl)acetohydrazide. researchgate.net This hydrazide derivative is a key synthetic intermediate, particularly for the construction of various heterocyclic ring systems.

Table 2: Amidation and Hydrazinolysis Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Aniline | N-phenyl-2-(3-formylphenyl)acetamide |

| This compound | Diethylamine | N,N-diethyl-2-(3-formylphenyl)acetamide |

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic ring in this compound presents a synthetic challenge due to the electronic properties of the existing substituents.

Electrophilic Aromatic Substitutions (Indirect Approaches)

Direct electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is generally difficult and often leads to a mixture of products with low regioselectivity. The formyl group is a strong deactivating group and a meta-director. libretexts.orgncert.nic.in The methyl acetate (B1210297) group is also generally considered to be deactivating. The presence of two deactivating groups makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org

Consequently, indirect strategies are often employed. These can include:

Precursor Functionalization: Introducing the desired substituent onto a more reactive precursor molecule before the introduction or formation of the formyl and/or acetate functionalities.

Functional Group Interconversion: Starting with a different substituent on the ring that can be chemically converted into the desired group at a later stage. For example, a methyl group can be oxidized to a formyl group using reagents like chromyl chloride in what is known as the Etard reaction. ncert.nic.in

These indirect methods provide a more controlled and efficient pathway to synthesize specifically substituted derivatives of this compound.

Directed Ortho-Metalation and Related Aryl Functionalizations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgchem-station.com The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

For this compound, the application of DoM presents both opportunities and challenges. The ester and formyl groups can both potentially act as DMGs. However, the formyl group is highly susceptible to nucleophilic attack by organolithium reagents. acs.org To overcome this, an in situ protection strategy can be employed, where the aldehyde is transiently converted into a directing group that is stable to the reaction conditions. For instance, treatment with a lithium amide, such as lithium N,N-diethylamide, can form a transient α-amino alkoxide, which can direct the ortho-lithiation. nih.govharvard.edu

The primary directing group in this compound, after protection of the formyl group, would likely be the ester functionality, or more precisely, the acetoxy methyl group. However, the directing ability of a methyl acetate group is not as strong as other common DMGs like amides or carbamates. nih.gov In the case of meta-substituted substrates, the site of metalation is typically directed to the position between the two existing substituents if one is a strong directing group. harvard.edu For this compound, after protection of the formyl group, the most likely positions for deprotonation would be C-2 or C-4.

While no specific literature examples for the directed ortho-metalation of this compound were found, analogous reactions on substituted aromatic compounds provide insight into the potential transformations. For example, the directed ortho-lithiation of N,N-diethylbenzamide, a strong DMG, followed by quenching with an electrophile, is a well-established procedure.

Table 1: Analogous Examples of Directed Ortho-Metalation on Aromatic Substrates

| Directing Group | Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| Amide | N,N-Diethylbenzamide | s-BuLi/TMEDA | (CH₃)₂SO₄ | N,N-Diethyl-2-methylbenzamide | 95 | Snieckus, V. Chem. Rev.1990 , 90, 879. |

| Carbamate | Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | I₂ | 2-Iodophenyl N,N-diethylcarbamate | 92 | Snieckus, V. Chem. Rev.1990 , 90, 879. |

| Methoxy | Anisole | n-BuLi | CO₂ | 2-Methoxybenzoic acid | 75 | Gilman, H.; Bebb, R. L. J. Am. Chem. Soc.1939 , 61, 109. |

This table presents analogous examples and does not represent direct experimental results for this compound.

Cross-Coupling Reactions with Activated Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For this compound, the aromatic ring can be functionalized via cross-coupling reactions by first converting one of the C-H bonds into a more reactive group, such as a halide or a boronic acid derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. researchgate.netnih.gov To utilize this reaction, this compound would first need to be converted to an appropriate derivative. For instance, a bromo or iodo substituent could be introduced onto the aromatic ring, creating a suitable electrophilic partner for the coupling. Alternatively, the molecule could be converted into a boronic acid or boronic ester to serve as the nucleophilic partner.

Given the electronic properties of the formyl and acetate groups, a halogen atom could be introduced at the C-4 or C-6 position through electrophilic aromatic substitution, followed by cross-coupling. While direct experimental data for this compound is not available, numerous examples exist for the Suzuki-Miyaura coupling of substituted aryl bromides with arylboronic acids. researchgate.net

Table 2: Analogous Examples of Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Acetylbiphenyl | 95 |

| Methyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 92 |

| 3-Bromobenzonitrile | 3-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 3'-Methyl-[1,1'-biphenyl]-3-carbonitrile | 88 |

This table presents analogous examples and does not represent direct experimental results for derivatives of this compound.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. nih.govlibretexts.org Similar to the Suzuki-Miyaura coupling, an activated derivative of this compound, such as an iodo or bromo derivative, would be required. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. libretexts.org

For example, if Methyl 2-(3-iodophenyl)acetate were synthesized, it could be coupled with various alkenes, such as styrene (B11656) or methyl acrylate, to introduce a vinyl or substituted vinyl group onto the aromatic ring.

Table 3: Analogous Examples of the Heck Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-Stilbene | 90 |

| 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | (E)-Methyl 3-(4-acetylphenyl)acrylate | 85 |

| 1-Iodo-3-nitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | (E)-n-Butyl 3-(3-nitrophenyl)acrylate | 82 |

This table presents analogous examples and does not represent direct experimental results for derivatives of this compound.

Applications As a Key Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Frameworks

The dual functionality of methyl 2-(3-formylphenyl)acetate makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The aldehyde group can readily undergo condensation reactions, while the ester group can participate in cyclization, leading to the formation of fused ring systems.

Substituted isoquinolinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these structures can be achieved through various methods, and precursors containing both an aromatic aldehyde and an ester-related functionality are key. harvard.edu In the context of this compound, the formyl group provides a reactive site for the introduction of a nitrogen-containing fragment, while the acetate (B1210297) moiety can participate in the subsequent intramolecular cyclization to form the lactam ring characteristic of isoquinolinones.

A general synthetic strategy involves the reaction of this compound with an amine, leading to the formation of an imine or enamine intermediate. This is followed by an intramolecular cyclization, often promoted by a catalyst or heat, to yield the desired isoquinolinone core. The specific substitution pattern on the final product can be controlled by the choice of the starting amine and the reaction conditions. For instance, a series of substituted isoquinolinones have been synthesized and evaluated for their melatoninergic activity, demonstrating the importance of this heterocyclic scaffold in medicinal chemistry. nih.govplos.org

Table 1: Key Reactions in Isoquinolinone Synthesis

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Imine Formation | This compound, Primary Amine | Schiff Base Intermediate | Introduces the nitrogen atom required for the heterocycle. |

Dihydroquinazolinones are another important class of heterocyclic compounds with diverse pharmacological properties, including anticonvulsant and central nervous system depressant activities. researchgate.net The synthesis of dihydroquinazolinone analogues can be accomplished through the condensation of an anthranilamide or a related derivative with an aldehyde.

This compound can serve as a key precursor in the synthesis of these heterocycles. The reaction typically proceeds through the initial formation of an imine between the formyl group of this compound and the amino group of a suitable 2-aminobenzamide (B116534) derivative. Subsequent intramolecular cyclization, involving the nucleophilic attack of the amide nitrogen onto the ester carbonyl, would lead to the formation of the dihydroquinazolinone ring system. The use of catalysts, such as graphene oxide, has been shown to promote the synthesis of quinazolinone derivatives in an efficient and environmentally friendly manner. rsc.org

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are present in a number of biologically active molecules. nih.gov The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org While this compound is not an α-haloketone, its aldehyde functionality can be readily converted into a suitable precursor for thiazole synthesis.

For example, the formyl group can be subjected to an aldol (B89426) condensation with a ketone to introduce a reactive α,β-unsaturated carbonyl system. Alternatively, the aldehyde can be transformed into an α-haloketone through a series of reactions. Once the appropriate precursor is obtained, it can be reacted with a thioamide to construct the thiazole ring. Various synthetic methods have been developed for the preparation of thiazole derivatives, including copper-catalyzed multi-component reactions and reactions involving thiosemicarbazides. organic-chemistry.orgnih.gov

Role in the Assembly of Complex Organic Molecules

Beyond its use in the synthesis of specific heterocyclic systems, this compound is a valuable intermediate for the construction of more complex organic molecules. Its bifunctional nature allows for its incorporation into multi-step synthetic sequences, where the aldehyde and ester groups can be reacted selectively. This makes it a useful building block in the total synthesis of natural products and the preparation of pharmaceutical and agrochemical agents. The ability to perform condensation and nucleophilic addition reactions at the formyl group, coupled with the reactivity of the ester, provides chemists with a powerful tool for molecular construction.

Intermediate in the Preparation of Advanced Aromatic Scaffolds

The synthesis of advanced aromatic scaffolds, such as polycyclic aromatic compounds and complex fused heterocyclic systems, often relies on the use of versatile building blocks like this compound. The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions, while the aldehyde and ester groups provide handles for the construction of additional rings. For example, palladium-catalyzed cross-coupling reactions could be employed to attach other aromatic or aliphatic groups to the phenyl ring, leading to the formation of elaborate molecular architectures. researchgate.net The strategic use of this compound allows for the efficient assembly of complex scaffolds that are of interest in materials science and medicinal chemistry.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Isoquinolinone |

| Dihydroquinazolinone |

| Thiazole |

| Anthranilic acid |

| Methyl bromoacetate |

| Thioamide |

| α-haloketone |

| Thiosemicarbazide |

Mechanistic Investigations of Reactions Involving Methyl 2 3 Formylphenyl Acetate

Elucidation of Reaction Mechanisms in Cascade Processes

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one, all within a single reaction vessel. researchgate.net Methyl 2-(3-formylphenyl)acetate is a valuable substrate for such processes, particularly in the construction of heterocyclic systems like isoquinolines and isochromanones. researchgate.netresearchgate.net

For instance, in the synthesis of isoquinoline (B145761) derivatives, the reaction can be initiated by a condensation reaction at the formyl group. researchgate.netnih.gov A plausible mechanistic sequence involves an initial intermolecular reaction, such as the formation of an enamine or an imine, which then acts as a nucleophile. This is followed by an intramolecular cyclization onto the ester carbonyl, driven by the proximity of the reacting groups. Subsequent dehydration or rearrangement steps can then lead to the final, stable heterocyclic product. These one-pot syntheses are efficient as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. researchgate.net

Stereochemical Outcomes of Transformations

The molecule of this compound itself is achiral. However, its reactions can generate new stereocenters, leading to the formation of chiral products. The stereochemical course of these transformations is dictated by the reaction mechanism and the presence of chiral reagents, catalysts, or auxiliaries.

While specific, detailed studies on the stereochemical control in reactions of this compound are not extensively documented, general principles of asymmetric synthesis can be applied. For example, in an aldol-type addition to the formyl group, the formation of syn- or anti-diastereomers can be influenced by chelation control or non-chelation models (like the Felkin-Anh model), depending on the metal cation and reaction conditions. rsc.org The development of enantioselective methods for reactions involving this substrate, such as the asymmetric synthesis of isochroman (B46142) derivatives, is an area of significant interest, often employing chiral catalysts to control the facial selectivity of the nucleophilic attack on the aldehyde. researchgate.netcore.ac.uk The absolute configuration of the products would depend on the specific catalyst and reaction pathway chosen.

Role of Catalysis in Promoting Specific Reaction Pathways

Catalysis is fundamental in directing the reactivity of this compound towards desired products, often with high selectivity and yield. Different types of catalysts—acid, base, or transition metal—can activate different parts of the molecule or promote specific mechanistic pathways.

Acid catalysis typically involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. In reactions involving this compound, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can be used to promote cyclization reactions. researchgate.net

A key example is in the synthesis of isoquinoline derivatives from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides, a structure related to intermediates derivable from this compound. The mechanism proceeds via protonation of the formyl group, which activates it for an intramolecular nucleophilic attack by an electron-rich part of the molecule (e.g., an enamine or an activated aromatic ring). This cyclization step is often followed by a dehydration step, also acid-catalyzed, to yield the final aromatic heterocyclic system.

| Reaction Type | Typical Acid Catalyst | Activated Functional Group | Plausible Product Type |

|---|---|---|---|

| Intramolecular Cyclization | p-Toluenesulfonic acid (p-TsOH) | Formyl Group | Isoquinoline derivatives |

| Esterification (Synthesis) | Sulfuric Acid (H₂SO₄) | Carboxylic Acid (precursor) | This compound |

Base catalysts promote reactions by deprotonating a carbon atom alpha to a carbonyl group, generating a nucleophilic enolate. nptel.ac.in The formyl group of this compound is an excellent electrophile for reactions with such nucleophiles, making it suitable for classic C-C bond-forming reactions like Aldol (B89426) or Knoevenagel condensations.

In a typical base-catalyzed condensation, a base (e.g., hydroxide (B78521), alkoxide) abstracts a proton from an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate). The resulting carbanion then attacks the electrophilic carbon of the formyl group on this compound. The resulting alkoxide intermediate is then protonated, often followed by spontaneous dehydration, to yield a stable α,β-unsaturated product. This strategy is a cornerstone for extending the carbon chain and introducing further functionality.

| Reaction Type | Typical Base Catalyst | Reactant Partner | Plausible Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine, Sodium Hydroxide | Active Methylene Compounds | Substituted Alkenes |

| Aldol Condensation | Sodium Hydroxide, LDA | Ketones, Esters | β-Hydroxy carbonyls / α,β-Unsaturated carbonyls |

Transition metal catalysis offers powerful tools for C-C and C-heteroatom bond formation. While the synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura coupling, the compound itself is a substrate for further transition-metal-catalyzed transformations.

The aromatic ring of the molecule can be functionalized through C-H activation, a modern strategy that avoids pre-functionalization of the starting material. nih.gov The formyl or ester groups can act as directing groups, guiding a metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond (typically at the ortho position). rsc.orgntu.edu.sg For example, a palladium catalyst could mediate the coupling of the aryl ring with aryl halides or other partners. The general mechanism for such a reaction often involves coordination of the directing group to the metal center, followed by cyclometalation to form a metallacycle intermediate, which then undergoes oxidative addition, migratory insertion, or reductive elimination to form the final product.

| Reaction Type | Typical Catalyst | Reactant Partner | Plausible Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling (Synthesis) | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted phenylacetate (B1230308) |

| Directed C-H Arylation | Pd(OAc)₂ | Aryl Halide | Di-substituted aromatic compound |

| Hydroarylation | Rh(III) complexes | Alkyne | Substituted stilbene (B7821643) derivative |

Compound Index

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonic acid |

| Sulfuric Acid |

| Piperidine |

| Sodium Hydroxide |

| Malononitrile |

| Ethyl cyanoacetate |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

Computational and Theoretical Chemistry Studies

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry allows for the modeling of reaction pathways, providing a detailed, step-by-step understanding of how a reaction occurs. This involves calculating the energies of reactants, transition states, intermediates, and products to construct a reaction energy profile. Such profiles are invaluable for determining reaction feasibility, rates, and mechanisms.

For Methyl 2-(3-formylphenyl)acetate, a relevant reaction to model would be its behavior in common organic transformations. For example, the formyl group can undergo nucleophilic addition, while the aromatic ring can participate in electrophilic aromatic substitution.

Modeling the reduction of the aldehyde to an alcohol, for instance, would involve calculating the energy barrier for the approach of a hydride reagent to the carbonyl carbon. Similarly, modeling an electrophilic substitution reaction, like nitration, would involve mapping the energy changes as the electrophile (NO₂⁺) attacks the ring to form the sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com Studies on gas-phase proton transfer reactions in substituted benzaldehydes have used computational methods to determine proton affinities and rationalize how substituents affect the stability of the protonated species. rsc.org These calculations help predict the most likely site of protonation, which is typically the aldehyde oxygen.

Prediction of Reactivity and Selectivity

The electronic and structural information derived from computational studies can be used to predict the reactivity and selectivity of this compound. The presence of two deactivating groups on the benzene (B151609) ring—the formyl and the methyl acetate (B1210297) groups—has a significant impact on its reactivity in electrophilic aromatic substitution (EAS) reactions. libretexts.org

Reactivity at the functional groups can also be predicted. The aldehyde is a key reactive site, susceptible to nucleophiles and oxidation/reduction reactions. The ester group is less reactive but can undergo hydrolysis under acidic or basic conditions. The methylene (B1212753) (-CH₂-) protons adjacent to the ester carbonyl are acidic and can be removed by a strong base to form an enolate, enabling further reactions at this position.

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. The relative orientation of the formyl group and the methyl acetate group with respect to the benzene ring can be investigated computationally.

Studies on substituted benzaldehydes have shown that the rotation of the formyl group relative to the plane of the benzene ring has a specific energy barrier. researchgate.net For methyl benzoate (B1203000), a related ester, the planar conformer is generally preferred. rsc.org In this compound, the molecule's final conformation will be a balance of steric and electronic effects between the two substituents. DFT calculations are effective for determining these rotational barriers and stable geometries. nih.govacs.org

Furthermore, computational methods can model intermolecular interactions, which are crucial for understanding the properties of the compound in condensed phases (liquids and solids). rsc.org These interactions, such as hydrogen bonding (if a suitable partner is available) and dipole-dipole interactions involving the polar formyl and ester groups, can be analyzed. Simulations on related molecules like methyl phenylacetate (B1230308) have been used to study their partitioning and orientation within biological membranes, highlighting how intermolecular forces govern their behavior in complex environments. mdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are paramount in determining the precise molecular structure of a compound. For Methyl 2-(3-formylphenyl)acetate, techniques including two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction analysis offer a multi-faceted approach to its structural elucidation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons, 2D NMR techniques are employed to resolve complex structural ambiguities by revealing through-bond and through-space correlations between nuclei. For this compound, several 2D NMR experiments would be instrumental for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the aromatic ring, helping to confirm their substitution pattern. For instance, the formyl proton would not show any correlations, confirming it is a singlet, while the aromatic protons would exhibit cross-peaks corresponding to their coupling with adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the signal for the aldehydic proton (around 9.8-10.2 ppm) would correlate with the aldehydic carbon signal (around 190 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include the protons of the methyl ester with the ester carbonyl carbon, and the formyl proton with the aromatic carbons adjacent to the formyl group.

These 2D NMR experiments, when used in conjunction, provide a detailed and unambiguous map of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (C₁₀H₁₀O₃), the exact mass can be calculated and compared to the experimentally determined value.

Predicted HRMS data for various adducts of this compound can be found in public databases. These predictions are useful for identifying the compound in a complex mixture.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 179.07027 |

| [M+Na]⁺ | 201.05221 |

| [M+K]⁺ | 217.02615 |

| [M+NH₄]⁺ | 196.09681 |

Experimental HRMS analysis would be expected to yield m/z values that closely match these predictions, thereby confirming the elemental formula of the compound.

X-ray Diffraction Analysis for Solid-State Structures

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For the synthesis of this compound, HPLC can be used to monitor the consumption of starting materials and the formation of the product in near real-time.

A typical HPLC method for analyzing this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring and formyl group are chromophores that absorb UV light. By comparing the retention time of the product to that of a reference standard, its identity can be confirmed. The peak area can be used to quantify the purity of the compound. For purification purposes, the collected fractions corresponding to the product peak can be isolated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In a typical GC-MS experiment, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For this compound, the molecular ion peak would be expected, along with characteristic fragments resulting from the loss of the methoxy (B1213986) group, the ester group, or the formyl group. This technique is highly sensitive and can be used to detect and identify even trace amounts of impurities.

Application of Hyphenated Techniques in Complex Reaction Mixtures

Hyphenated analytical techniques provide a robust solution for the analysis of "this compound" within intricate reaction matrices. By combining the separation power of chromatography with the identification capabilities of mass spectrometry or other spectroscopic detectors, these methods allow for the simultaneous separation, identification, and quantification of multiple components in a single analysis. ijpsjournal.comresearchgate.netnih.gov This is a significant advantage over traditional spectroscopic methods like NMR, which provide structural information but can be challenging to interpret for complex mixtures without prior separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for monitoring the synthesis of "this compound," particularly for reactions conducted in the liquid phase, such as Suzuki-Miyaura coupling or esterification. In a typical application, a small aliquot of the reaction mixture is injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated on a chromatographic column based on their polarity and affinity for the stationary phase. The eluent from the column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

This technique is invaluable for:

Reaction Progression Monitoring: By taking samples at various time points, the consumption of reactants and the formation of "this compound" can be tracked. This allows for the determination of reaction endpoints and the optimization of reaction times.

Byproduct Identification: The mass spectrometer can detect and help identify potential byproducts, providing crucial insights into side reactions and helping to refine reaction conditions to improve yield and purity.

Structural Confirmation: The mass spectrum of the target compound provides its molecular weight, confirming its formation. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information that can be used to distinguish it from isomers. researchgate.net

A pertinent example of a related application is the online monitoring of a Wittig reaction involving methyl-4-formylbenzoate, a structural isomer of the target compound. microsaic.com In this study, a compact mass spectrometer was coupled directly to a flow reactor, allowing for real-time analysis of the reaction mixture. This setup enabled the identification of the starting material, the ylide intermediate, the final product, and a byproduct, triphenylphosphine (B44618) oxide. The data obtained allowed for the rapid optimization of reaction conditions, such as temperature, to maximize the yield of the desired alkene product. microsaic.com A similar approach could be readily adapted for monitoring the synthesis of "this compound" via reactions such as the Wittig or Suzuki-Miyaura coupling.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for the analysis of volatile and thermally stable compounds. wisdomlib.org While "this compound" itself has a relatively high boiling point, GC-MS can be effectively used to monitor certain synthetic routes, such as the esterification of 3-formylphenylacetic acid with methanol. The progress of the reaction can be monitored by observing the decrease in the peak corresponding to the starting acid and the increase in the peak for the methyl ester product. GC-MS is also highly effective for detecting and quantifying volatile impurities in the final product.

The following interactive data table illustrates the type of data that can be generated from an LC-MS analysis of a hypothetical reaction mixture for the synthesis of "this compound".

| Compound Name | Retention Time (min) | Observed m/z [M+H]⁺ | Putative Identification |

| 3-Formylphenylacetic acid | 2.5 | 165.05 | Starting Material |

| This compound | 4.2 | 179.07 | Product |

| Unidentified Byproduct A | 3.8 | 193.08 | Byproduct |

| Unidentified Byproduct B | 5.1 | 207.06 | Byproduct |

This data allows the chemist to track the conversion of the starting material to the product and to identify the presence of byproducts, which can then be targeted for structural elucidation and minimization.

Derivatives and Analogues of Methyl 2 3 Formylphenyl Acetate

Synthesis of Analogues with Modified Ester Groups

The methyl ester group of Methyl 2-(3-formylphenyl)acetate can be readily modified to generate a series of analogues with different alkyl or aryl ester functionalities. The primary methods for this transformation are direct esterification from the parent carboxylic acid and transesterification of the methyl ester.

Direct Esterification: The most common route to these analogues begins with the corresponding carboxylic acid, 3-formylphenylacetic acid. acs.org Through the Fischer-Speier esterification, this acid can be reacted with various alcohols (e.g., ethanol, propanol, isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). cerritos.edumasterorganicchemistry.comathabascau.calibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, the alcohol is typically used in excess, often serving as the solvent. masterorganicchemistry.comlibretexts.org

| Analogue Name | Alcohol Reagent | Synthetic Method |

|---|---|---|

| Ethyl 2-(3-formylphenyl)acetate | Ethanol | Fischer Esterification / Transesterification |

| Propyl 2-(3-formylphenyl)acetate | Propan-1-ol | Fischer Esterification / Transesterification |

| Isopropyl 2-(3-formylphenyl)acetate | Propan-2-ol | Fischer Esterification / Transesterification |

| Butyl 2-(3-formylphenyl)acetate | Butan-1-ol | Fischer Esterification / Transesterification |

Preparation of Derivatives with Substituted Aromatic Rings

Introducing substituents onto the aromatic ring of this compound yields derivatives with altered electronic and steric properties. These derivatives can be prepared either by starting with an already substituted aromatic compound or by direct functionalization of the ring.

One powerful method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. thieme-connect.dechemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich arenes. chemistrysteps.comijpcbs.com For example, a substituted methyl phenylacetate (B1230308), such as Methyl 2-(4-chlorophenyl)acetate, could potentially be formylated using this method, although the presence of deactivating groups can hinder the reaction. chemistrysteps.com

Another approach involves starting with a pre-functionalized benzene (B151609) ring. For instance, the synthesis could begin with a substituted phenylacetic acid, which is then esterified and formylated. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also employed to build the substituted aromatic framework before the key functional groups are introduced. These methods provide access to a wide array of derivatives with substituents like halogens (e.g., -Cl, -Br), nitro groups (-NO₂), or alkoxy groups (-OR) at various positions on the ring. The synthesis of compounds like 2-(3-formyl-4-hydroxyphenyl)acetic acid and its derivatives has been reported, highlighting the feasibility of preparing such structures. chiralen.comnih.gov

| Derivative Name | Substituent | Potential Synthetic Method |

|---|---|---|

| Methyl 2-(4-chloro-3-formylphenyl)acetate | -Cl | Esterification of 4-chloro-3-formylphenylacetic acid |

| Methyl 2-(3-formyl-4-nitrophenyl)acetate | -NO₂ | Nitration of a suitable precursor |

| Methyl 2-(3-formyl-4-methoxyphenyl)acetate | -OCH₃ | Synthesis from 4-methoxyphenylacetic acid |

| Methyl 2-(5-bromo-3-formylphenyl)acetate | -Br | Bromination of this compound |

Exploration of Formyl Group Transformations in Derived Structures

The formyl group is a highly reactive functional group that serves as a gateway for numerous chemical transformations, allowing for the synthesis of a wide variety of derivative structures.

Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid. Using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or various chromium(VI) reagents, this compound can be converted into 3-(2-methoxy-2-oxoethyl)benzoic acid. acs.orgsphinxsai.comresearchgate.net This transformation is a key step in creating derivatives where the formyl group is replaced by a more acidic functionality.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol. A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). acs.orgias.ac.in This reaction converts this compound into Methyl 2-(3-(hydroxymethyl)phenyl)acetate. The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. ias.ac.in This adds a hydroxyl group to the structure, opening up further avenues for derivatization, such as ether or ester formation.

Other transformations of the formyl group include its conversion into imines, oximes, or its participation in condensation reactions like the Wittig or Knoevenagel reactions, further expanding the library of accessible derivatives.

| Starting Compound | Reagent/Condition | Resulting Functional Group | Product Name |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | 3-(2-Methoxy-2-oxoethyl)benzoic acid |

| This compound | Sodium Borohydride (NaBH₄), Methanol | Primary Alcohol (-CH₂OH) | Methyl 2-(3-(hydroxymethyl)phenyl)acetate |

| This compound | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) | Methyl 2-(3-(hydroxyiminomethyl)phenyl)acetate |

| This compound | A primary amine (R-NH₂) | Imine (Schiff Base) (-CH=NR) | Methyl 2-(3-(alkyliminomethyl)phenyl)acetate |

Structure-Reactivity Relationship Studies of Analogues

Studying the analogues and derivatives of this compound provides critical data on structure-reactivity relationships. The electronic nature of substituents on the aromatic ring significantly influences the reactivity of both the formyl and the ester groups. These effects are often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). walisongo.ac.idcambridge.org

Reactivity of the Formyl Group: The reactivity of the formyl group as an electrophile is enhanced by electron-withdrawing groups (EWGs) on the aromatic ring. Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups pull electron density away from the ring and the formyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on the oxidation of substituted benzaldehydes have shown that EWGs increase the reaction rate, which is consistent with an electron-deficient reaction center in the rate-determining step. acs.orgsphinxsai.comnih.gov Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups decrease the reactivity of the formyl group towards nucleophiles by pushing electron density into the ring. sphinxsai.com

Reactivity of the Ester Group: The reactivity of the ester group, particularly towards hydrolysis, is also governed by the electronic effects of the ring substituents. Base-catalyzed hydrolysis of aromatic esters is accelerated by electron-withdrawing groups. sphinxsai.com These groups stabilize the negatively charged transition state formed during nucleophilic attack by the hydroxide (B78521) ion. Therefore, a derivative like Methyl 2-(3-formyl-4-nitrophenyl)acetate would be expected to undergo hydrolysis more rapidly than this compound itself. In contrast, electron-donating groups would decrease the rate of hydrolysis. sphinxsai.com The methylene (B1212753) (-CH₂-) group between the aromatic ring and the ester carbonyl slightly dampens these electronic effects compared to benzoate (B1203000) esters, but the general trends remain valid. cambridge.org

| Substituent Type on Aromatic Ring | Effect on Formyl Group Reactivity (Nucleophilic Attack) | Effect on Ester Group Reactivity (Base-Catalyzed Hydrolysis) |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Increase | Increase |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Decrease |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Methyl 2-(3-formylphenyl)acetate into flow chemistry and automated synthesis platforms represents a significant and largely unexplored frontier. Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and greater scalability. rsc.org The synthesis of aromatic aldehydes and esters, the core functionalities of this compound, has been shown to benefit from flow-based protocols. beilstein-journals.orgnih.govresearchgate.net For instance, the precise temperature control in flow reactors is crucial for managing exothermic reactions often associated with aldehyde synthesis. nih.gov

Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, could be instrumental in rapidly exploring the chemical space around this compound. nih.govresearchgate.netyoutube.com By systematically varying reaction conditions and reactants, these platforms could accelerate the discovery of novel derivatives and optimize reaction yields. The application of such automated systems to the Negishi coupling, for example, has demonstrated the potential for creating diverse molecular libraries. nih.gov The adaptation of these technologies to the synthesis and derivatization of this compound could unlock new efficiencies in chemical research and development.

Development of Asymmetric Transformations Utilizing the Compound

The prochiral nature of the formyl group in this compound makes it an ideal candidate for the development of asymmetric transformations. The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established field, with numerous methods employing both organocatalysts and metal-based catalysts. rsc.orgwikipedia.orgoup.comnih.gov These methodologies could be adapted to the formyl group of this compound to produce chiral hydroxymethyl derivatives. Such chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. oup.comnih.gov

Furthermore, the development of enantioselective nucleophilic additions to the aldehyde functionality opens up a vast array of possibilities for creating stereochemically complex molecules. acs.orgmdpi.com The use of chiral ligands and catalysts can direct the approach of a nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer. Exploring these transformations with this compound could lead to the synthesis of novel chiral compounds with potential applications in various fields of chemistry.

Catalytic Enantioselective Approaches

Building upon the potential for asymmetric transformations, the development of specific catalytic enantioselective approaches for reactions involving this compound is a key area for future research. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. units.itacs.orgyoutube.comyoutube.com Proline and its derivatives, for instance, have been successfully used in the enantioselective alpha-functionalization of aldehydes. youtube.com Applying these organocatalytic strategies to this compound could provide a metal-free and environmentally benign route to chiral derivatives.

Transition-metal catalysis also offers a broad spectrum of opportunities for enantioselective reactions. wikipedia.org Chiral palladium and rhodium complexes, for example, have been employed in a variety of asymmetric C-C bond-forming reactions. acs.orgnih.gov Investigating the use of such catalysts in reactions involving the formyl group or the aromatic ring of this compound could lead to the discovery of novel and efficient synthetic methodologies for producing enantiomerically enriched compounds.

Applications in Material Science Precursors (generic, avoiding specific material properties)

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a promising, yet underexplored, precursor for the synthesis of novel materials. The aldehyde functionality can participate in polymerization reactions, such as condensation with phenols or amines, to form resin-like structures. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, providing a site for further functionalization or for influencing the solubility and other bulk properties of a resulting polymer.

The aromatic ring of this compound can also be a key component in the design of functional materials. Polycyclic aromatic hydrocarbons, for example, are of interest for their electronic properties. nih.gov While not a polycycle itself, the phenyl ring of this compound could serve as a foundational unit in the construction of larger, more complex aromatic systems. The strategic functionalization of this compound could lead to the development of new monomers for the creation of polymers with tailored generic characteristics. The exploration of its derivatives in the synthesis of three-dimensional molecular scaffolds is also a viable research direction. acs.org

Emerging Strategies for Sustainable Chemical Production

The development of sustainable and green production methods for this compound is a critical area for future research, aligning with the broader goals of green chemistry. Current industrial syntheses often rely on traditional methods that may involve harsh conditions or generate significant waste. Emerging strategies focus on the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes.

Q & A

Basic: What are the recommended synthetic methodologies for Methyl 2-(3-formylphenyl)acetate?

The synthesis typically involves esterification or Friedel-Crafts acylation. For example, reacting 3-formylphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester. Alternatively, palladium-catalyzed cross-coupling reactions may introduce the formyl group post-esterification. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields .

| Method | Catalyst | Yield | Key Conditions |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 70-85% | Reflux, anhydrous methanol |

| Friedel-Crafts acylation | AlCl₃ | 60-75% | Dichloromethane, 0°C to RT |

Basic: What safety protocols are critical during experimental handling?

Due to its potential irritant properties, researchers must:

- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure .

- Perform reactions in a fume hood to prevent inhalation of vapors.

- Store waste in labeled containers for professional disposal to mitigate environmental risks .

Advanced: How can crystallographic data for this compound be refined using computational tools?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

- Inputting initial structure factors (from X-ray diffraction) into SHELXL.

- Iterative refinement of atomic coordinates and displacement parameters.

- Validation using R-factors and electron density maps. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry .

Advanced: How do hydrogen bonding patterns influence its crystalline packing?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(4) chains. For this compound, the formyl group often participates in C–H···O interactions, while ester carbonyls form bifurcated hydrogen bonds. These patterns dictate packing efficiency and stability, which can be modeled using Mercury or CrystalExplorer .

Advanced: How to resolve contradictions in NMR and HPLC data during characterization?

Contradictions may arise from impurities or tautomerism. Strategies include:

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to stabilize aldehyde protons. 2D experiments (COSY, HSQC) clarify coupling networks.

- HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) to separate isomers. Spiking with a reference standard confirms peak identity .

Basic: What purification techniques optimize post-synthetic yields?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the product.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure minimizes decomposition .

Advanced: How to design kinetic studies for its esterification reactions?

- Monitor reaction progress via in situ FTIR (C=O stretch at ~1700 cm⁻¹).

- Fit data to pseudo-first-order kinetics using the Arrhenius equation.

- Compare activation energies (Eₐ) across catalysts (e.g., H₂SO₄ vs. p-TsOH) to identify rate-limiting steps .

Basic: What analytical techniques confirm structural integrity?

- NMR : ¹H NMR (δ 9.8–10.2 ppm for formyl proton), ¹³C NMR (δ ~190 ppm for aldehyde carbon).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 179.1).

- X-ray Diffraction : Resolves bond lengths (C=O: ~1.21 Å) and dihedral angles .

Advanced: What role does it play as a precursor in pharmaceutical research?

The formyl and ester groups enable derivatization into bioactive molecules. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten